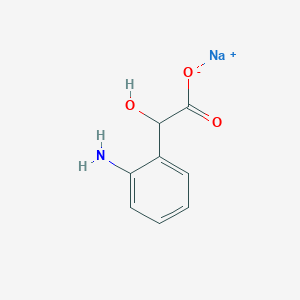

Sodium 2-(2-aminophenyl)-2-hydroxyacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 2-(2-aminophenyl)-2-hydroxyacetate is an organic compound that features a sodium ion bonded to a 2-(2-aminophenyl)-2-hydroxyacetate anion

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-aminophenyl)-2-hydroxyacetate typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenolate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.

科学的研究の応用

Chemistry: Sodium 2-(2-aminophenyl)-2-hydroxyacetate is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe or as a precursor to biologically active molecules.

Industry: In industrial applications, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of Sodium 2-(2-aminophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the molecular structure of the compound.

類似化合物との比較

- Sodium 2-(2-hydroxyphenyl)-2-hydroxyacetate

- Sodium 2-(2-aminophenyl)-2-methoxyacetate

- Sodium 2-(2-aminophenyl)-2-chloroacetate

Uniqueness: Sodium 2-(2-aminophenyl)-2-hydroxyacetate is unique due to the presence of both an amino group and a hydroxyl group on the phenyl ring, which allows for a diverse range of chemical reactions and applications. This dual functionality makes it a versatile compound in both research and industrial settings.

生物活性

Sodium 2-(2-aminophenyl)-2-hydroxyacetate, known for its potential therapeutic applications, has garnered attention in recent research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a sodium salt of a derivative of acetylsalicylic acid and phenolic compounds. Its molecular formula is C8H8NNaO3 with a molecular weight of approximately 195.15 g/mol. The compound features both an amino group and a hydroxyl group, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The hydroxyl group may participate in hydrogen bonding, while the amino group can engage in nucleophilic reactions. These interactions can modulate enzyme activity and influence metabolic pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, thereby preventing oxidative stress that can lead to cellular damage and various diseases.

Anti-Cancer Effects

Recent studies have highlighted the compound's potential anti-cancer properties. For instance, in vivo experiments demonstrated that this compound effectively reduced tumor volume in models of Ehrlich ascites carcinoma (EAC). The mechanism involved the induction of apoptosis through the upregulation of caspase-3 and downregulation of osteopontin levels, suggesting a pathway for chemopreventive effects .

Case Studies

- Ehrlich Ascites Carcinoma Model : In a controlled study, mice treated with this compound showed a significant decrease in EAC cell proliferation compared to untreated controls. Histopathological analysis revealed improved liver and kidney tissue integrity, indicating low toxicity and high therapeutic potential .

- Oxidative Stress Reduction : Another study assessed the compound’s ability to mitigate oxidative stress markers in vivo. Results indicated that treatment with this compound led to reduced levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity, underscoring its role as an effective antioxidant agent .

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| Antioxidant | Reduced oxidative stress markers | Neutralization of free radicals |

| Anti-Cancer | Decreased tumor volume in EAC model | Induction of apoptosis (caspase-3 activation) |

| Cytoprotective | Improved organ integrity (liver, kidney) | Reduced cellular damage |

特性

IUPAC Name |

sodium;2-(2-aminophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7,10H,9H2,(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLZRJSMMIQZIZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)[O-])O)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635626 |

Source

|

| Record name | Sodium (2-aminophenyl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39588-85-7 |

Source

|

| Record name | Sodium (2-aminophenyl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。